1,1,1,2,3,3,3-Heptacloro-propano

Descripción general

Descripción

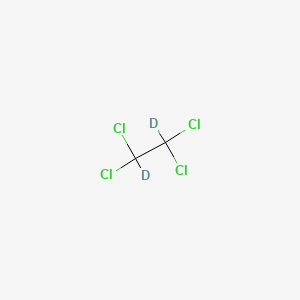

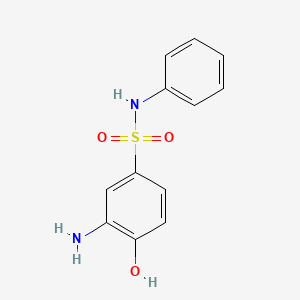

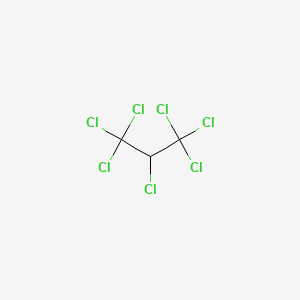

1,1,1,2,3,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .

Synthesis Analysis

Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,3,3-Heptachloropropane is represented by the linear formula C2Cl5CHCl2 .Chemical Reactions Analysis

In terms of chemical reactions, dehydrochlorination of heptachloropropane with a base gives hexachloropropene .Physical And Chemical Properties Analysis

The molar mass of 1,1,1,2,3,3,3-Heptachloropropane is 285.21 g/mol . It has a melting point of 29 °C and a boiling point of 166 °C .Aplicaciones Científicas De Investigación

Ciencia ambiental: indicador de contaminación

1,1,1,2,3,3,3-Heptacloro-propano: se puede utilizar como un compuesto indicador en estudios ambientales para rastrear la contaminación por disolventes clorados. Su presencia en muestras de suelo o aguas subterráneas puede indicar contaminación proveniente de procesos industriales .

Ciencia de los materiales: síntesis de materiales avanzados

Este compuesto se utiliza en la síntesis de materiales avanzados. Por ejemplo, puede estar involucrado en la creación de polímeros con propiedades específicas, como una mayor resistencia al calor o al ataque químico .

Química analítica: patrones de calibración

En química analítica, This compound sirve como un patrón de calibración para la espectrometría de masas. Esto ayuda en la medición precisa de los compuestos clorados en diversas muestras .

Síntesis orgánica: intermedio para moléculas complejas

Actúa como un intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad con diversas sustancias orgánicas e inorgánicas lo convierte en un valioso bloque de construcción en la química sintética .

Procesos industriales: reacciones químicas

En los procesos industriales, This compound se utiliza en reacciones que producen compuestos como el tetracloruro de uranio y el pentacloruro de niobio, que tienen aplicaciones en tecnología nuclear y electrónica .

Farmacéutica: químico de investigación

Aunque no se utiliza directamente en productos farmacéuticos, puede utilizarse en entornos de investigación para desarrollar nuevas rutas o procesos sintéticos para la producción de medicamentos .

Agricultura: estudio de residuos de pesticidas

Este compuesto podría utilizarse en la investigación agrícola para estudiar el comportamiento y la degradación de los pesticidas clorados en el medio ambiente .

Análisis de seguridad y riesgos

This compound: también es importante en el análisis de seguridad y riesgos, donde se estudian sus propiedades para comprender los riesgos potenciales asociados con su uso y para desarrollar procedimientos adecuados de manipulación y eliminación .

Safety and Hazards

Mecanismo De Acción

Target of Action

As a chlorinated hydrocarbon, it is likely to interact with lipophilic sites in biological systems .

Mode of Action

It is known that chlorinated hydrocarbons can interfere with the function of various enzymes and proteins, potentially leading to a wide range of biological effects .

Biochemical Pathways

Chlorinated hydrocarbons in general can disrupt cellular processes by interacting with lipids in cell membranes, potentially affecting signal transduction pathways .

Pharmacokinetics

As a chlorinated hydrocarbon, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

Exposure to chlorinated hydrocarbons can lead to a variety of health effects, depending on the specific compound and the extent of exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,3,3-Heptachloropropane. For example, its stability and reactivity may be affected by temperature and pH. Its efficacy may also be influenced by the presence of other chemicals in the environment .

Análisis Bioquímico

Biochemical Properties

1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of 1,1,1,2,3,3,3-Heptachloropropane, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .

Cellular Effects

1,1,1,2,3,3,3-Heptachloropropane has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, 1,1,1,2,3,3,3-Heptachloropropane influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 1,1,1,2,3,3,3-Heptachloropropane exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, 1,1,1,2,3,3,3-Heptachloropropane can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,1,2,3,3,3-Heptachloropropane change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 1,1,1,2,3,3,3-Heptachloropropane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,1,1,2,3,3,3-Heptachloropropane vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

1,1,1,2,3,3,3-Heptachloropropane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .

Transport and Distribution

Within cells and tissues, 1,1,1,2,3,3,3-Heptachloropropane is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .

Subcellular Localization

1,1,1,2,3,3,3-Heptachloropropane is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUTMTXULWVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063211 | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3849-33-0 | |

| Record name | 1,1,1,2,3,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.